

## **GSK805** mechanism of action

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An In-depth Technical Guide to the Mechanism of Action of GSK805

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GSK805** is a potent and orally bioavailable small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][2] As a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, RORyt is a critical target for the development of therapeutics for Th17-mediated autoimmune diseases. **GSK805** has demonstrated efficacy in preclinical models of autoimmune conditions, positioning it as a significant compound of interest for further investigation. This guide provides a comprehensive overview of the mechanism of action of **GSK805**, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

## **Core Mechanism of Action**

GSK805 functions as an antagonist of RORyt, inhibiting its transcriptional activity. This interference with RORyt-mediated gene expression leads to a subsequent reduction in the differentiation of naïve CD4+ T cells into Th17 cells and diminishes the production of proinflammatory cytokines, most notably Interleukin-17 (IL-17).[1][3] The central nervous system (CNS) penetrance and oral activity of GSK805 make it a promising candidate for treating a range of autoimmune disorders.[1][3]



## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **GSK805** in various in vitro and in vivo studies.

Table 1: In Vitro Potency of GSK805

Assay Type	Target	Parameter	Value	Reference
RORy Inhibition	RORy	pIC50	8.4	[1]
Th17 Cell Differentiation Inhibition	Th17 Cells	pIC50	>8.2	[1]
IL-17 Production Inhibition	Th17 Cells	Effective Concentration	0.5 μΜ	[1]

Table 2: In Vivo Efficacy of GSK805

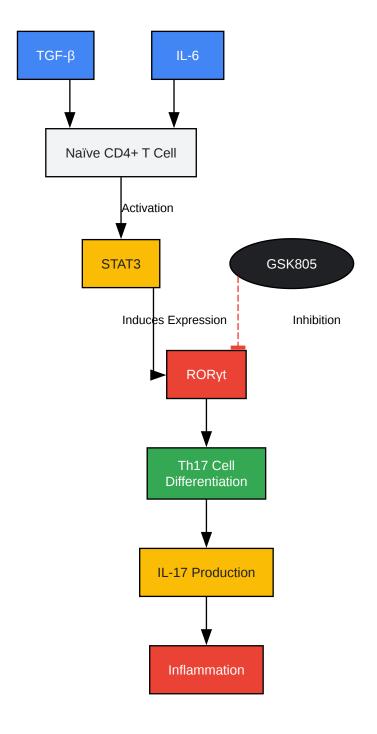


Disease Model	Species	Dosage and Administration	Key Findings	Reference
Experimental Autoimmune Encephalomyeliti s (EAE)	Mouse	10 mg/kg, p.o. daily for 35 days	Ameliorated the severity of EAE.	[1]
Experimental Autoimmune Encephalomyeliti s (EAE)	Mouse	30 mg/kg, p.o.	Inhibited Th17 cell responses. Reduced IFN- y-IL-17+ and IFN-y+IL-17+ T cells.	[1]
Intestinal Inflammation (II10 <sup>-</sup> / <sup>-</sup> mice)	Mouse	10 mg/kg/day, p.o. for 2 weeks	Selectively reduced the frequency of IL- 17A+ Th17 cells in colonic tissues.	
Intestinal Inflammation (CBir1 T cell transfer)	Mouse	10 mg/kg/day, p.o. for 2 weeks	Significantly reduced the frequency of colonic CBir1-specific Th17 cells.	

## **Signaling Pathway**

**GSK805** acts by inhibiting the RORyt transcription factor, which is pivotal for the differentiation of Th17 cells. The following diagram illustrates the signaling pathway involved.





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**GSK805** inhibits RORyt, blocking Th17 differentiation and IL-17 production.

# Experimental Protocols In Vitro Th17 Cell Differentiation Assay

This protocol outlines the general steps for inducing Th17 cell differentiation from naïve CD4+ T cells and testing the inhibitory effect of **GSK805**.



- a. Isolation of Naïve CD4+ T Cells:
- Harvest spleens and lymph nodes from mice.
- Prepare a single-cell suspension by mechanical dissociation.
- Isolate naïve CD4+ T cells (CD4+CD62L+) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- b. Th17 Differentiation:
- Coat a 96-well plate with anti-CD3 antibodies (e.g., 10 μg/mL).
- Wash the plate with sterile PBS.
- Seed the isolated naïve CD4+ T cells at a density of 1 x 10<sup>6</sup> cells/mL.
- Add soluble anti-CD28 antibodies (e.g., 1 μg/mL) to the cell culture.
- To induce Th17 differentiation, add a cytokine cocktail containing TGF-β (e.g., 1 ng/mL), IL-6 (e.g., 10 ng/mL), and anti-IFN-y and anti-IL-4 neutralizing antibodies.
- Add **GSK805** at the desired concentrations (e.g., 0.5 μM) or DMSO as a vehicle control.
- Incubate the cells at 37°C with 5% CO<sub>2</sub> for 3-5 days.
- c. Analysis of Th17 Differentiation:
- After incubation, re-stimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
- Perform intracellular staining for IL-17A.
- Analyze the percentage of IL-17A-producing cells by flow cytometry.

## In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model



This protocol describes the induction of EAE in mice and subsequent treatment with **GSK805** to assess its therapeutic efficacy.

#### a. EAE Induction:

- Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
- Immunize C57BL/6 mice subcutaneously with the MOG/CFA emulsion.
- Administer pertussis toxin intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.

#### b. Treatment with **GSK805**:

- Beginning on the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic), administer **GSK805** orally at the desired dose (e.g., 10 mg/kg or 30 mg/kg) daily.
- Administer a vehicle control to a separate group of mice.
- c. Clinical Assessment and Endpoint Analysis:
- Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, etc.).
- At the end of the experiment, isolate lymphocytes from the CNS (brain and spinal cord).
- Analyze the frequency of Th17 cells (IL-17+) and other T cell subsets by flow cytometry.

## **Experimental Workflows**

The following diagrams illustrate the workflows for the key in vitro and in vivo experiments.



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Workflow for in vitro Th17 differentiation and inhibition assay.



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Workflow for the in vivo Experimental Autoimmune Encephalomyelitis (EAE) model.

### Conclusion

GSK805 is a well-characterized RORyt inhibitor with a clear mechanism of action centered on the suppression of Th17 cell differentiation and function. The data presented in this guide demonstrate its potency and in vivo efficacy in relevant autoimmune disease models. The provided experimental protocols and workflows offer a foundational understanding for researchers and drug development professionals seeking to investigate GSK805 or similar RORyt inhibitors further. The selective targeting of the RORyt pathway by GSK805 represents a promising therapeutic strategy for a variety of Th17-mediated inflammatory conditions.

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